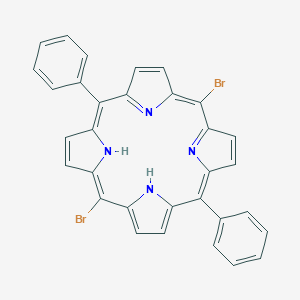

5,15-Dibromo-10,20-diphenylporphine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGDWJTUQWOPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458220 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151256-86-9 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,15-Dibromo-10,20-diphenylporphine chemical properties

An In-depth Technical Guide to 5,15-Dibromo-10,20-diphenylporphine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with porphyrin-based compounds. We will delve into the core chemical properties, synthetic methodologies, and key applications of 5,15-Dibromo-10,20-diphenylporphine, a pivotal intermediate in the construction of advanced functional materials and potential therapeutic agents.

Introduction: A Versatile Porphyrin Building Block

5,15-Dibromo-10,20-diphenylporphine is a synthetically derived porphyrin distinguished by the presence of two bromine atoms at the opposing meso positions (5 and 15) and two phenyl groups at the other meso positions (10 and 20). This specific A₂B₂-type substitution pattern makes it an exceptionally valuable and versatile precursor in porphyrin chemistry. Its true utility lies not in its standalone applications, but in its capacity for facile, regioselective functionalization. The bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse chemical moieties.[1] This control allows for the systematic tuning of the porphyrin's electronic, photophysical, and biological properties, making it a cornerstone for developing highly tailored molecular architectures.

Core Physicochemical Properties

The fundamental properties of 5,15-Dibromo-10,20-diphenylporphine are summarized below. Proper handling and storage are crucial for maintaining its chemical integrity. The compound should be stored at room temperature and protected from light to prevent potential degradation.[1]

| Property | Value |

| Molecular Formula | C₃₂H₂₀Br₂N₄[1][2][3] |

| Molecular Weight | 620.336 g/mol [1] |

| CAS Number | 151256-86-9[1][2] |

| Appearance | Violet solid |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), THF.[4][5] |

| Storage | Store at room temperature, protect from light.[1] |

Spectroscopic Profile

The spectroscopic signature of a porphyrin is a direct reflection of its extended π-conjugated system.

UV-Visible Absorption Spectroscopy

Like most porphyrins, its UV-Vis spectrum is dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region.[6] For the closely related class of 5,15-diaryl-10,20-dihalogeno porphyrins, the Soret band typically appears around 425 nm, with Q-bands observed near 523, 558, 602, and 660 nm when measured in DMSO.[7] This distinct absorption profile is fundamental for applications in photochemistry and photophysics.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides structural confirmation. Based on spectra of its derivatives, the key resonances for the free-base porphyrin in CDCl₃ are expected in the following regions:

-

β-Pyrrole Protons: Doublets appearing between δ 8.5 and 9.5 ppm.

-

Phenyl Protons: Multiplets between δ 7.5 and 8.2 ppm.

-

Inner NH Protons: A broad singlet far upfield, typically around δ -2.0 to -3.0 ppm, due to the aromatic ring current.[4]

Fluorescence Properties

A noteworthy characteristic of many halogenated porphyrins is the quenching of fluorescence.[7] The presence of the heavy bromine atoms promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This property, while reducing fluorescence quantum yield, is highly advantageous for applications like photodynamic therapy (PDT), where a long-lived triplet state is required to generate cytotoxic singlet oxygen.

Synthesis and Purification

The synthesis of 5,15-Dibromo-10,20-diphenylporphine is achieved through the direct, regioselective bromination of its precursor, 5,15-diphenylporphyrin (DPP). The DPP precursor itself is accessible through established methods like the Lindsey synthesis.[8][9]

Sources

- 1. 5,15-dibromo-10,20-diphenylporphine | [frontierspecialtychemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 5,15-Dibromo-10,20-diphenylporphine | C32H20Br2N4 | CID 11192872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The biological activities of 5,15-diaryl-10,20-dihalogeno porphyrins for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5,15-Dibromo-10,20-diphenylporphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Porphyrins

Porphyrins and their derivatives are a critical class of macrocyclic compounds with diverse applications spanning medicine, materials science, and catalysis. Their unique electronic and photophysical properties make them valuable scaffolds for photodynamic therapy, chemical sensing, and as ligands in the development of novel metallodrugs. Among the vast library of synthetic porphyrins, 5,15-Dibromo-10,20-diphenylporphine stands out as a versatile intermediate. The bromine substituents at the meso-positions serve as reactive handles for post-synthetic modifications, enabling the construction of complex, highly functionalized porphyrin architectures through cross-coupling chemistry.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this key building block, offering field-proven insights for researchers in drug development and materials science.

I. Synthesis of 5,15-Dibromo-10,20-diphenylporphine: A Tale of Two Methods

The synthesis of meso-substituted porphyrins has evolved significantly from early, harsh methods to more refined, room-temperature procedures that offer higher yields and greater control over the final product.[3][4][5] The preparation of 5,15-Dibromo-10,20-diphenylporphine is typically achieved through a two-step process: the initial synthesis of the 5,15-diphenylporphyrin precursor, followed by selective bromination.

A. Step 1: Synthesis of 5,15-Diphenylporphyrin (DPP)

The creation of the 5,15-diphenylporphyrin (DPP) core is a crucial first step. While several methods exist for porphyrin synthesis, the Lindsey synthesis has become the method of choice for its mild reaction conditions and improved yields compared to the pioneering Rothemund reaction or the Adler-Longo modification.[3][6][7][8]

The Lindsey synthesis involves a two-step, one-flask procedure: an acid-catalyzed condensation of pyrrole and an aldehyde to form a porphyrinogen, followed by oxidation to the aromatic porphyrin.[1][7] For DPP, a mixed-aldehyde condensation is employed.

Causality Behind Experimental Choices:

-

Reactants: Benzaldehyde and a second aldehyde, often formaldehyde or an orthoformate, are used in a specific ratio with pyrrole. This stoichiometric control is critical for maximizing the yield of the desired A2B2-type porphyrin (in this case, DPP) and minimizing the formation of the tetraphenylporphyrin (TPP) byproduct.

-

Solvent: Dichloromethane (CH₂Cl₂) is a common solvent due to its ability to dissolve the reactants and intermediates, while remaining relatively inert under the acidic reaction conditions.

-

Catalyst: A strong acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is essential to promote the electrophilic substitution reaction between the aldehyde and the electron-rich pyrrole ring.[7]

-

Oxidizing Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and widely used oxidizing agent that efficiently converts the non-aromatic porphyrinogen intermediate to the stable, highly conjugated porphyrin macrocycle.[1]

Experimental Protocol: Lindsey Synthesis of 5,15-Diphenylporphyrin

-

To a solution of freshly distilled pyrrole and benzaldehyde in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add the acid catalyst dropwise at room temperature.

-

The reaction mixture is stirred in the dark for a designated period, allowing for the formation of the porphyrinogen.

-

The oxidizing agent (DDQ) is then added, and the stirring is continued until the reaction is complete, as indicated by a distinct color change to a deep purple.

-

The reaction is quenched, and the crude product is purified by column chromatography on silica gel.

B. Step 2: Selective Bromination of 5,15-Diphenylporphyrin

With the DPP precursor in hand, the next stage involves the regioselective bromination of the two unsubstituted meso-positions (the 5 and 15 positions).

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a source of electrophilic bromine under mild conditions, which is crucial for achieving selective bromination without over-bromination of the porphyrin core.

-

Solvent and Base: The reaction is typically carried out in a mixture of chloroform and pyridine. Chloroform serves as the solvent, while pyridine acts as a base to neutralize the succinimide byproduct and facilitate the reaction.

Experimental Protocol: Bromination of 5,15-Diphenylporphyrin

-

Dissolve 5,15-diphenylporphyrin in a mixture of chloroform and pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide in chloroform to the cooled porphyrin solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography to yield 5,15-Dibromo-10,20-diphenylporphine as a crystalline solid.

II. Comprehensive Characterization of 5,15-Dibromo-10,20-diphenylporphine

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

A. UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their intense absorption in the visible and ultraviolet regions of the electromagnetic spectrum.[9] The spectrum of a typical porphyrin is dominated by an intense Soret band (or B band) near 400 nm and a series of weaker Q-bands in the 500-700 nm region.[10]

For 5,15-Dibromo-10,20-diphenylporphine, the UV-Vis spectrum in a solvent like chloroform will exhibit a characteristic Soret band and several Q-bands. The exact positions and relative intensities of these bands are sensitive to the substitution pattern on the porphyrin macrocycle. The introduction of the two bromine atoms at the meso-positions typically results in a red-shift of the absorption bands compared to the parent 5,15-diphenylporphyrin.

Table 1: Representative UV-Vis Absorption Data for 5,15-Dibromo-10,20-diphenylporphine in CHCl₃

| Band | Wavelength (nm) |

| Soret (B) | ~419 |

| Q(IV) | ~515 |

| Q(III) | ~550 |

| Q(II) | ~590 |

| Q(I) | ~645 |

Note: These are approximate values and may vary slightly depending on the solvent and concentration.

B. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of the molecule by probing the chemical environment of the hydrogen atoms. The ¹H NMR spectrum of 5,15-Dibromo-10,20-diphenylporphine is highly characteristic.

-

β-Pyrrolic Protons: The eight protons on the periphery of the pyrrole rings typically appear as a set of doublets in the downfield region of the spectrum (around 8.5-9.5 ppm). The splitting pattern arises from coupling to adjacent β-pyrrolic protons.

-

Phenyl Protons: The protons of the two phenyl groups will appear in the aromatic region (around 7.5-8.2 ppm). The exact chemical shifts and multiplicities will depend on the substitution pattern of the phenyl rings.

-

NH Protons: The two inner protons on the nitrogen atoms of the porphyrin core are highly shielded by the ring current of the macrocycle and appear as a broad singlet in the upfield region of the spectrum (typically between -2 and -3 ppm).

C. Mass Spectrometry

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized compound. For 5,15-Dibromo-10,20-diphenylporphine (C₃₂H₂₀Br₂N₄), the expected monoisotopic mass is approximately 620.0 g/mol .[2]

A key feature in the mass spectrum of a compound containing bromine is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[11] Therefore, a molecule containing two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak (M⁺), with major peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. This distinctive pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule.

Table 2: Expected Isotopic Distribution for the Molecular Ion of 5,15-Dibromo-10,20-diphenylporphine

| Ion | Approximate m/z | Expected Relative Intensity |

| [M]⁺ | 620 | 1 |

| [M+2]⁺ | 622 | 2 |

| [M+4]⁺ | 624 | 1 |

Note: The exact m/z values will depend on the specific isotopes of carbon, hydrogen, and nitrogen present.

III. Purification and Handling

The purification of porphyrins can be challenging due to their tendency to aggregate and their strong color, which can make visualization on a chromatography column difficult.

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying porphyrins. A solvent system of increasing polarity, such as a gradient of dichloromethane in hexanes, is typically used to elute the desired product.[12]

-

Crystallization: Recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) can be an effective final purification step to obtain highly pure, crystalline material.

-

Storage: Porphyrins are generally stable compounds but should be stored in the dark to prevent photodecomposition.[2] It is also advisable to store them under an inert atmosphere to minimize oxidation.

IV. Logical Workflow and Data Interpretation

The synthesis and characterization of 5,15-Dibromo-10,20-diphenylporphine follow a logical progression, with each step providing crucial information for the next.

Caption: Workflow for the synthesis, purification, and characterization of 5,15-Dibromo-10,20-diphenylporphine.

Conclusion

The synthesis and characterization of 5,15-Dibromo-10,20-diphenylporphine represent a cornerstone of modern porphyrin chemistry. This guide has provided a detailed, technically-grounded overview of the key synthetic methodologies and characterization techniques. By understanding the causality behind the experimental choices and the interpretation of the resulting analytical data, researchers can confidently and efficiently produce this versatile building block for a wide array of applications in drug development, materials science, and beyond. The ability to readily functionalize the meso-positions of this porphyrin through its bromo-substituents opens the door to the rational design and synthesis of novel porphyrin-based systems with tailored properties.

References

-

Rothemund reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. (2015, November 5). Retrieved from [Link]

-

How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? - Quora. (2020, March 6). Retrieved from [Link]

-

Large-Scale Green Synthesis of Porphyrins - PMC - PubMed Central - NIH. (2021, August 25). Retrieved from [Link]

-

Angrish, P. (n.d.). SYNTHESES OF meso-SUBSTITUTED PORPHODIMETHENES AND PORPHYRINS WITH EXOCYCLIC RING SYSTEMS. University of Florida. Retrieved from [Link]

- Badger, G. M., Jones, R. A., & Laslett, R. L. (1964). Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Australian Journal of Chemistry, 17(10), 1157-1166.

- Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of chemical research, 43(2), 300-311.

- Crossley, M. J., Thordarson, P., Bannerman, J. P., & Maynard, P. J. (1998). A Convenient Procedure for Moderate-scale Rothemund Synthesis of Lipophilic Porphyrins: an Alternative to the Adler–Longo and Lindsey Methodologies. Journal of Porphyrins and Phthalocyanines, 2(06), 511-515.

-

UV-vis spectra of the diporphyrin arrays. The insets show the expanded Q-band region of the porphyrins. - ResearchGate. (n.d.). Retrieved from [Link]

-

An improved synthesis of meso-tetraanthrylporphyrin by a kinetically controlled Lindsey reaction | Journal of Porphyrins and Phthalocyanines - World Scientific Publishing. (n.d.). Retrieved from [Link]

-

Structural effects of meso-halogenation on porphyrins - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information 5,15-Bis(di-p-anisylamino)-10,20-diphenylporphyrin. (n.d.). Retrieved from [Link]

-

Syntheses and Functionalizations of Porphyrin Macrocycles - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin. (n.d.). Retrieved from [Link]

-

5,15-Dibromo-10,20-diphenyl-21,23H-porphine - Por-Lab, Porphyrin-Laboratories GmbH. (n.d.). Retrieved from [Link]

-

The Purification of Porphyrins by SepaBeanTM machine. (n.d.). Retrieved from [Link]

-

Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. (n.d.). Retrieved from [Link]

-

5,15-Dibromo-10,20-diphenylporphine | C32H20Br2N4 | CID 11192872 - PubChem. (n.d.). Retrieved from [Link]

-

Novel and Improved Syntheses of 5,15-Diphenylporphyrin and its Dipyrrolic Precursors. (2025, August 7). Retrieved from [Link]

-

SPECTROSCOPY OF PORPHYRINS - Johns Hopkins University Applied Physics Laboratory. (n.d.). Retrieved from [Link]

-

Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - NIH. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Liquid chromatography-tandem mass spectrometry of porphyrins and porphyrinogens in biological materials - PubMed. (n.d.). Retrieved from [Link]

-

Large-Scale Green Synthesis of Porphyrins | ACS Omega. (n.d.). Retrieved from [Link]

-

Experimental (a) and calculated (b) UV‐Vis absorption spectra for porphyrins. - ResearchGate. (n.d.). Retrieved from [Link]

-

Highly brominated porphyrins: synthesis, structure and their properties - ResearchGate. (2025, August 9). Retrieved from [Link]

-

5,15-dibromo-10,20-diphenylporphine | CAS#:151256-86-9 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Highly brominated porphyrins: synthesis, structure and their properties. (n.d.). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Novel boronated derivatives of 5,10,15,20-tetraphenylporphyrin: synthesis and toxicity for drug-resistant tumor cells - PubMed. (n.d.). Retrieved from [Link]

-

An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed. (n.d.). Retrieved from [Link]

-

The Use of Spectrophotometry UV-Vis for the Study of Porphyrins - ResearchGate. (n.d.). Retrieved from [Link]

-

UV-Vis absorption spectra of porphyrins 1– 3 in a THF solution. The... - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,15-dibromo-10,20-diphenylporphine | [frontierspecialtychemicals.com]

- 3. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 4. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. secjhuapl.edu [secjhuapl.edu]

- 10. Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin – Oriental Journal of Chemistry [orientjchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the UV-Vis Spectra of 5,15-Dibromo-10,20-diphenylporphine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) spectroscopic properties of 5,15-Dibromo-10,20-diphenylporphine. Porphyrins and their derivatives are of significant interest in diverse fields, including photodynamic therapy, catalysis, and molecular electronics, owing to their unique photophysical characteristics. Understanding the electronic absorption spectra of these molecules is fundamental to harnessing their potential. This document delves into the theoretical underpinnings of porphyrin UV-Vis spectra, based on Gouterman's four-orbital model, and examines the specific influence of meso-bromination and phenylation on the electronic transitions of the porphyrin macrocycle. A detailed, field-proven protocol for acquiring high-quality UV-Vis spectra of this compound is provided, alongside a critical analysis of expected spectral features in various organic solvents. This guide is intended to be an essential resource for researchers and professionals working with meso-substituted porphyrins, enabling accurate spectral interpretation and facilitating the design of novel porphyrin-based applications.

Introduction: The Electronic Signature of Porphyrins

Porphyrins are a class of intensely colored, aromatic macrocycles that play pivotal roles in numerous biological processes, from photosynthesis to oxygen transport.[1] Their characteristic and vibrant colors are a direct consequence of their extensive π-conjugated system, which gives rise to strong electronic absorptions in the visible and near-ultraviolet regions of the electromagnetic spectrum.[1] The UV-Vis spectrum of a porphyrin is its electronic fingerprint, offering profound insights into its molecular structure, symmetry, and electronic environment.

The archetypal UV-Vis spectrum of a porphyrin is dominated by two main features: an extremely intense band in the near-UV region (around 400 nm), known as the Soret band or B-band, and a series of weaker absorptions in the visible region (500-700 nm), referred to as the Q-bands.[2] This characteristic spectral pattern is elegantly explained by Gouterman's four-orbital model, which considers the electronic transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs) of the porphyrin macrocycle.[3][4]

The precise positions and intensities of the Soret and Q-bands are exquisitely sensitive to the nature of the substituents on the porphyrin periphery.[3] The subject of this guide, 5,15-Dibromo-10,20-diphenylporphine, is a synthetically valuable porphyrin featuring electron-withdrawing bromine atoms and phenyl groups at the meso-positions.[5] These substituents significantly perturb the electronic structure of the porphyrin core, leading to predictable and informative shifts in its UV-Vis spectrum. A thorough understanding of these spectral characteristics is paramount for its application in fields such as the development of photosensitizers for photodynamic therapy, where the absorption wavelength is a critical parameter.[3]

Theoretical Framework: Gouterman's Four-Orbital Model and Substituent Effects

The electronic absorption spectrum of porphyrins is best rationalized by Gouterman's four-orbital model.[6] This model posits that the characteristic Soret and Q-bands arise from π-π* transitions involving four frontier molecular orbitals: two nearly degenerate HOMOs (a1u and a2u) and a pair of degenerate LUMOs (eg).[6]

In a high-symmetry metalloporphyrin (D4h), transitions from the HOMOs to the LUMOs give rise to two excited states. Configuration interaction between these excited states results in a high-energy, strongly allowed transition (the Soret band) and a low-energy, quasi-forbidden transition (the Q-band).[6] In free-base porphyrins, such as 5,15-Dibromo-10,20-diphenylporphine, the presence of the two inner hydrogens lowers the molecular symmetry to D2h. This reduction in symmetry lifts the degeneracy of the LUMOs, resulting in the appearance of four distinct Q-bands.[3]

The introduction of substituents at the meso-positions, as in 5,15-Dibromo-10,20-diphenylporphine, further perturbs the energies of the frontier orbitals. The phenyl groups and the electron-withdrawing bromine atoms influence the electron density of the porphyrin macrocycle, leading to shifts in the absorption bands. Generally, electron-withdrawing groups cause a red-shift (bathochromic shift) of the absorption bands. This is because they lower the energy of the LUMOs more than the HOMOs, decreasing the HOMO-LUMO energy gap.

Caption: Gouterman's four-orbital model for porphyrin electronic transitions.

Expected UV-Vis Spectral Characteristics of 5,15-Dibromo-10,20-diphenylporphine

Based on published data for structurally similar 5,15-diaryl-10,20-dihalogeno porphyrins, the UV-Vis spectrum of 5,15-Dibromo-10,20-diphenylporphine is expected to exhibit the following features:

-

Soret Band (B-band): An intense absorption maximum is anticipated in the range of 420-430 nm.

-

Q-Bands: Four distinct, less intense absorption bands are expected in the visible region, typically around 520, 555, 600, and 660 nm.

The exact positions of these bands will show some variation depending on the solvent used, a phenomenon known as solvatochromism.[7] This is due to differential stabilization of the ground and excited states of the porphyrin by the solvent molecules. Generally, more polar solvents can lead to slight shifts in the absorption maxima.

The following table summarizes the expected absorption maxima (λmax) for 5,15-Dibromo-10,20-diphenylporphine in various common organic solvents, based on data for analogous compounds.

| Solvent | Soret Band (λmax, nm) | Q-Band IV (λmax, nm) | Q-Band III (λmax, nm) | Q-Band II (λmax, nm) | Q-Band I (λmax, nm) | Reference |

| Dichloromethane (CH2Cl2) | ~425 | ~523 | ~558 | ~602 | ~660 | [2] |

| Chloroform (CHCl3) | ~426 | ~524 | ~559 | ~603 | ~661 | Inferred from similar compounds |

| Toluene | ~424 | ~522 | ~557 | ~601 | ~659 | Inferred from similar compounds |

| Tetrahydrofuran (THF) | ~425 | ~523 | ~558 | ~602 | ~660 | [8] |

| Dimethyl sulfoxide (DMSO) | ~425 | ~523 | ~558 | ~602 | ~660 | Inferred from similar compounds |

Note: The molar absorptivity (ε) for the Soret band of meso-substituted porphyrins is typically in the order of 105 M-1cm-1, while for the Q-bands, it is in the range of 103 to 104 M-1cm-1.[7]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 5,15-Dibromo-10,20-diphenylporphine.

Materials and Instrumentation

-

Analyte: 5,15-Dibromo-10,20-diphenylporphine (Purity >95%)

-

Solvents: Spectroscopic grade dichloromethane, chloroform, toluene, or THF.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 300-800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

-

Analytical balance: Capable of measuring to at least 0.1 mg.

Procedure

-

Stock Solution Preparation:

-

Accurately weigh approximately 1-2 mg of 5,15-Dibromo-10,20-diphenylporphine.

-

Quantitatively transfer the solid to a 25 mL volumetric flask.

-

Dissolve the porphyrin in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will result in a stock solution with a concentration of approximately 10-5 to 10-4 M.

-

-

Working Solution Preparation:

-

Pipette an appropriate volume of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent to obtain a final concentration that gives a Soret band absorbance between 1.0 and 1.5 AU. A typical final concentration will be in the range of 10-6 to 10-5 M.

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 350-750 nm) and a suitable scan speed.

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders and perform a baseline correction.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it three times with the working porphyrin solution.

-

Fill the sample cuvette with the working solution and ensure there are no air bubbles.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for the Soret band and each of the four Q-bands.

-

Record the absorbance at each λmax.

-

If the exact concentration is known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).

-

Sources

NMR analysis of 5,15-Dibromo-10,20-diphenylporphine

An In-Depth Technical Guide to the NMR Analysis of 5,15-Dibromo-10,20-diphenylporphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) analysis of 5,15-Dibromo-10,20-diphenylporphine. As a key synthetic intermediate, understanding its structural and electronic properties is paramount. NMR spectroscopy offers an unparalleled, atom-level view into the molecule's unique architecture, governed by the powerful aromatic ring current of the porphyrin macrocycle and the influence of its meso-substituents. This document details the synthesis, sample preparation, and in-depth interpretation of both ¹H and ¹³C NMR spectra. It is designed to serve as a practical resource for scientists engaged in porphyrin chemistry, offering both foundational principles and field-proven experimental insights.

Introduction: The Significance of Porphyrins and NMR

Porphyrins and their derivatives are foundational to a vast array of biological functions and technological innovations.[1] From their role in oxygen transport (heme) and photosynthesis (chlorophyll) to their application in photodynamic therapy and organic electronics, the utility of these macrocycles is intrinsically linked to their unique electronic structure. The synthesis of specifically functionalized porphyrins, such as 5,15-Dibromo-10,20-diphenylporphine, is a critical step in developing novel materials and therapeutics. This particular molecule is a valuable precursor, with the bromine atoms serving as versatile handles for further chemical modification.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of these molecules in solution.[3] The technique is exceptionally sensitive to the profound magnetic anisotropy generated by the 18 π-electron aromatic system of the porphyrin core.[4] This guide will dissect the NMR spectrum of 5,15-Dibromo-10,20-diphenylporphine, providing the rationale behind spectral assignments and the causal links between molecular structure and observed chemical shifts.

Synthesis and Optimized NMR Sample Preparation

The reliable acquisition of high-quality NMR data begins with a pure sample and meticulous preparation. 5,15-Dibromo-10,20-diphenylporphine is typically synthesized from 5,15-diphenylporphyrin by reacting it with N-bromosuccinimide (NBS) in a solution of chloroform and pyridine.[2] This method offers high regioselectivity for the meso positions.

Experimental Protocol: NMR Sample Preparation

The primary objective during sample preparation is to ensure the porphyrin remains monomeric in solution, as aggregation can cause significant peak broadening and chemical shift variations, complicating spectral interpretation.[5][6]

-

Material Weighing: Accurately weigh approximately 4-5 mg of purified 5,15-Dibromo-10,20-diphenylporphine. Porphyrin concentrations should be kept relatively low (~0.015 M) to minimize self-aggregation.[4]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the most common and effective solvent for this class of porphyrins. It provides excellent solubility and is a relatively non-polar, aprotic solvent that discourages aggregation.[7] For less soluble derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.

-

Dissolution: Transfer the weighed porphyrin into a clean, dry NMR tube. Add approximately 0.5 mL of CDCl₃.

-

Homogenization: Securely cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the solid is completely dissolved, yielding a clear, intensely colored solution. Visually inspect the sample against a light source to ensure no particulate matter remains.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (0 ppm). No further addition is usually necessary.

-

Data Acquisition: The sample is now ready for insertion into the NMR spectrometer. Standard ¹H and ¹³C NMR experiments can be performed. Due to the low concentration, a higher number of scans may be required for the ¹³C spectrum to achieve an adequate signal-to-noise ratio.

The Porphyrin Ring Current: A Defining NMR Feature

The interpretation of a porphyrin's NMR spectrum is dominated by the powerful diamagnetic ring current generated by the cyclic 18 π-electron system.[4] When placed in an external magnetic field (B₀), the delocalized π-electrons circulate, inducing a secondary magnetic field.

-

Outside the Ring (Deshielding Zone): This induced field aligns with the external field, effectively increasing the local magnetic field experienced by the peripheral protons (meso and β-pyrrole positions). This causes a significant downfield shift to ~8-10 ppm.[1][7]

-

Inside the Ring (Shielding Zone): The induced field opposes the external field, dramatically decreasing the local magnetic field. The inner N-H protons reside in this zone and are shifted far upfield to negative ppm values (typically -2 to -4 ppm).[1][7][8]

This pronounced separation of proton signals is the hallmark of an aromatic porphyrin system and provides immediate structural confirmation.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5,15-Dibromo-10,20-diphenylporphine exhibits a distinct set of signals corresponding to its C₂ᵥ symmetry.

Caption: Standard workflow for the NMR analysis of a synthetic porphyrin.

Conclusion

The is a powerful demonstration of how fundamental principles of magnetic resonance can be applied to elucidate complex molecular structures. The characteristic upfield shift of the inner N-H protons and the downfield shift of the peripheral β-pyrrole protons provide undeniable evidence of the porphyrin's aromaticity. Furthermore, the subtle yet predictable shifts induced by the bromo and phenyl substituents at the meso-positions allow for a complete and confident assignment of all signals in both the ¹H and ¹³C spectra. This guide provides the necessary framework for researchers to utilize NMR spectroscopy effectively in the characterization of this and related porphyrin molecules, ensuring structural integrity and paving the way for their application in advanced materials and medicine.

References

-

Gjuroski, I., Furrer, J., & Vermathen, M. (2021). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 26(7), 1942. [Link]

-

Gjuroski, I., Furrer, J., & Vermathen, M. (2021). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. PMC - PubMed Central. [Link]

-

Medforth, C. J. (2007). NMR Spectroscopy of Porphyrins. ResearchGate. [Link]

-

Foris, A. (2017). On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Compounds. ResearchGate. [Link]

-

Doyle, C. M., et al. (2018). Structural effects of meso-halogenation on porphyrins. PMC - PubMed Central. [Link]

-

Abraham, R. J., et al. (1976). The nuclear magnetic resonance spectra of porphyrins. Part X. Carbon-13 nuclear magnetic resonance spectra of some meso-tetraarylporphyrins and their metal chelates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Aubrecht, K. B., et al. (1999). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education. [Link]

-

Scheer, H., & Katz, J. J. (1975). Nuclear magnetic resonance spectroscopy of porphyrins and metalloporphyrins. Open Access LMU. [Link]

-

Tanaka, R., & Osuka, A. (2009). Electronic Supplementary Information 5,15-Bis(di-p-anisylamino)-10,20-diphenylporphyrin. The Royal Society of Chemistry. [Link]

-

Abraham, R. J., & Smith, K. M. (1973). NMR spectra of porphyrins. 21. Applications of the ring-current model to porphyrin and chlorophyll aggregation. Journal of the American Chemical Society. [Link]

-

Senge, M. O., & Shaker, Y. M. (2010). Syntheses and Functionalizations of Porphyrin Macrocycles. PMC - PubMed Central - NIH. [Link]

-

Chegg. (2020). 13C NMR spectrum of 5,10,15,20-Tetraphenylporphyrin. Chegg.com. [Link]

-

LibreTexts. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Modgraph. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 5,15-Dibromo-10,20-diphenylporphine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5,15-Dibromo-10,20-diphenylporphine

Porphyrins and their derivatives are at the forefront of innovation in materials science and medicine, serving as versatile scaffolds in applications ranging from photodynamic therapy (PDT) to the development of advanced molecular materials.[1] Within this vital class of molecules, 5,15-Dibromo-10,20-diphenylporphine emerges as a compound of significant strategic interest. Its precisely defined A₂B₂ substitution pattern, featuring bromine atoms at two opposing meso positions and phenyl groups at the other two, offers a unique combination of steric and electronic properties. The bromine substituents not only influence the electronic structure of the porphyrin core but also serve as reactive handles for further functionalization through cross-coupling reactions, enabling the construction of complex porphyrin-based architectures.[2] This guide provides a comprehensive technical overview of the molecular structure of 5,15-Dibromo-10,20-diphenylporphine, offering insights into its synthesis, detailed structural features, and spectroscopic signature.

Molecular Architecture and Conformational Landscape

The molecular structure of 5,15-Dibromo-10,20-diphenylporphine, with the chemical formula C₃₂H₂₀Br₂N₄ and a molecular weight of 620.34 g/mol , is characterized by a highly conjugated tetrapyrrolic macrocycle.[2] While a definitive crystal structure for this specific porphyrin is not publicly available, extensive studies on closely related A₂B₂-type porphyrins provide a robust framework for understanding its structural characteristics.[1][3]

The porphyrin core is anticipated to be nearly planar, a defining feature of the porphyrin macrocycle that is essential for its aromaticity and unique photophysical properties. However, the presence of the bulky phenyl and bromo substituents at the meso positions can induce minor deviations from planarity. These distortions are typically characterized as saddle or ruffled conformations. In the case of 5,15-Dibromo-10,20-diphenylporphine, the competing steric demands of the adjacent phenyl and bromo groups likely lead to a subtle saddle-shaped distortion of the macrocycle.

The phenyl groups are not coplanar with the porphyrin ring. Instead, they are twisted at a significant dihedral angle to minimize steric hindrance with the β-hydrogens of the pyrrole rings. This orientation has important implications for the electronic communication between the phenyl substituents and the porphyrin π-system.

Synthesis and Spectroscopic Elucidation

The synthesis of 5,15-Dibromo-10,20-diphenylporphine is typically achieved through a modified Lindsey synthesis, a cornerstone of porphyrin chemistry that allows for the rational construction of meso-substituted porphyrins under relatively mild conditions.[4][5]

Synthetic Protocol: A Modified Lindsey Approach

The synthesis involves the acid-catalyzed condensation of pyrrole with a mixture of benzaldehyde and a suitable bromine source, followed by oxidation. A reliable method for synthesizing the precursor, 5,15-diphenylporphyrin, involves the reaction of 5-phenyldipyrromethane with benzaldehyde.[4] Subsequent bromination at the vacant meso positions yields the desired product.

Diagram of the Synthetic Workflow:

Sources

Solubility of 5,15-Dibromo-10,20-diphenylporphine in organic solvents

An In-depth Technical Guide to the Solubility of 5,15-Dibromo-10,20-diphenylporphine in Organic Solvents

Introduction

5,15-Dibromo-10,20-diphenylporphine is a key synthetic intermediate in the field of porphyrin chemistry.[1] Its strategic design, featuring two reactive bromine sites and two phenyl groups on the meso-positions of the porphyrin macrocycle, makes it an invaluable building block for the construction of more complex, functionalized porphyrin arrays through cross-coupling chemistry.[1] The successful synthesis, purification, and application of this and derivative molecules in areas ranging from materials science to photodynamic therapy are fundamentally dependent on a thorough understanding of its solubility characteristics.

This guide provides a detailed examination of the factors governing the solubility of 5,15-Dibromo-10,20-diphenylporphine. We will explore the interplay between its molecular structure and various organic solvents, present a consolidated solubility profile based on published literature and chemical principles, and provide a robust experimental protocol for researchers to determine precise solubility in their systems of interest.

Molecular Characteristics and Intermolecular Forces

The solubility of any compound is a direct consequence of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute (lattice energy) and solvent-solvent interactions.

1.1. The Solute: 5,15-Dibromo-10,20-diphenylporphine

-

Structure: The molecule consists of a large, aromatic, and relatively rigid porphyrin macrocycle.[1] This planarity and extensive π-conjugated system are the dominant structural features.

-

Intermolecular Forces (Solute-Solute):

-

π-π Stacking: The primary cohesive force between porphyrin molecules is π-π stacking. The large electron clouds of the aromatic macrocycles interact strongly, leading to aggregation and a significant crystal lattice energy that must be overcome for dissolution.[2]

-

London Dispersion Forces: As a large molecule (M.W. 620.34 g/mol ), London dispersion forces contribute significantly to the overall intermolecular attraction.[1][3][4]

-

Dipole-Dipole Interactions: The two bromine atoms introduce electronegativity, creating modest dipole moments. However, the trans configuration of the bromo-substituents results in a largely non-polar overall structure, minimizing the impact of strong, directional dipole-dipole forces.

-

Hydrogen Bonding: The two inner N-H protons of the free-base porphyrin core are sterically shielded by the macrocycle, making them largely inaccessible for forming strong intermolecular hydrogen bonds with solvent acceptors.[5]

-

Below is a diagram illustrating the chemical structure of 5,15-Dibromo-10,20-diphenylporphine.

Sources

- 1. 5,15-dibromo-10,20-diphenylporphine | [frontierspecialtychemicals.com]

- 2. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aprilsci.com [aprilsci.com]

- 5. Molecular Engineering of Free‐Base Porphyrins as Ligands—The N−H⋅⋅⋅X Binding Motif in Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane moiety, once considered a niche structural element in organic chemistry, has gained significant traction in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of therapeutic agents. The rigid, puckered conformation of the cyclobutane ring can impart favorable characteristics such as enhanced potency, improved selectivity, and desirable pharmacokinetic profiles. This guide provides a comprehensive technical overview of a key representative of this class, 1-(4-fluorophenyl)cyclobutanecarboxylic acid, a versatile building block with emerging applications in targeted protein degradation and the modulation of metabolic pathways.

Physicochemical Properties of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(4-fluorophenyl)cyclobutanecarboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 151157-46-9 | N/A |

| Molecular Formula | C₁₁H₁₁FO₂ | N/A |

| Molecular Weight | 194.20 g/mol | N/A |

| Boiling Point | 318.7 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.5 ± 25.9 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-fluorophenyl)cyclobutanecarboxylic acid can be achieved through a multi-step process, typically starting from a commercially available substituted phenylacetonitrile. The following protocol is a representative example of a common synthetic route.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

This protocol is adapted from established methods for the synthesis of analogous 1-arylcyclobutanecarboxylic acids.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

-

To a stirred suspension of sodium hydride in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), add 4-fluorophenylacetonitrile dropwise at room temperature.

-

After the initial reaction subsides, add 1,3-dibromopropane dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclobutanecarbonitrile.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

-

Reflux a mixture of 1-(4-fluorophenyl)cyclobutanecarbonitrile, an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), and a co-solvent such as ethanol or ethylene glycol for several hours.[2][3]

-

Monitor the reaction for the disappearance of the starting nitrile.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3, which will precipitate the carboxylic acid.[3]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 1-(4-fluorophenyl)cyclobutanecarboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system.

Caption: Synthetic workflow for 1-(4-fluorophenyl)cyclobutanecarboxylic acid.

Applications in Drug Discovery and Development

1-(4-Fluorophenyl)cyclobutanecarboxylic acid serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its applications are primarily centered around two exciting areas of drug discovery: targeted protein degradation and the modulation of G protein-coupled receptors.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The unique three-dimensional structure of the cyclobutane ring in molecules like 1-(4-fluorophenyl)cyclobutanecarboxylic acid can be incorporated into the linker or the target-binding ligand of a PROTAC. This can influence the overall conformation of the PROTAC, which is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.[5]

Caption: General mechanism of PROTAC-mediated protein degradation.

GPR120 Modulation for Metabolic Diseases

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[6][7][8] Activation of GPR120 has been shown to mediate anti-inflammatory effects and improve insulin sensitivity.[6][9] Cyclobutane-containing carboxylic acids have been investigated as potential GPR120 modulators.[8] The rigid cyclobutane scaffold can position the carboxylic acid and the aromatic ring in a specific orientation that facilitates binding to the GPR120 receptor, leading to its activation and the initiation of downstream signaling pathways that contribute to improved metabolic homeostasis.

Caption: Simplified GPR120 signaling pathway activated by an agonist.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(4-fluorophenyl)cyclobutanecarboxylic acid. The following information is based on available safety data.

-

Hazard Identification: The compound is classified as causing serious eye damage.[8]

-

Precautionary Statements:

-

Storage: Store at room temperature in a dry, well-ventilated place.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Conclusion

1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features, stemming from the rigid cyclobutane core, offer opportunities to design novel therapeutic agents with improved pharmacological properties. As our understanding of targeted protein degradation and the intricacies of metabolic signaling pathways continues to grow, the demand for innovative chemical scaffolds like 1-(4-fluorophenyl)cyclobutanecarboxylic acid is likely to increase, paving the way for the development of next-generation therapies for a range of diseases.

References

-

1-(4-Fluorophenyl)cyclobutanecarboxylic acid | CAS#:151157-46-9 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Does FFAR4 Agonism have Therapeutic Potential in Cardiometabolic Disease? (2021). Function. Retrieved January 21, 2026, from [Link]

-

Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]

-

GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). Usiena AIR. Retrieved January 21, 2026, from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 21, 2026, from [Link]

-

Carboxylic acids from nitriles - EASY! (2023, February 23). YouTube. Retrieved January 21, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (2021). Journal of Biological Chemistry. Retrieved January 21, 2026, from [Link]

-

Targeted protein degradation: mechanisms, strategies and application. (2022). Signal Transduction and Targeted Therapy. Retrieved January 21, 2026, from [Link]

-

PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. (2025). International Journal of Current Research and Review. Retrieved January 21, 2026, from [Link]

-

From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. (2024). Molecules. Retrieved January 21, 2026, from [Link]

-

PROTACs and Targeted Protein Degradation - Part 1. (2020). Discovery On Target. Retrieved January 21, 2026, from [Link]

- CN103664778A - Synthesis method of antineoplastic drug cabozantinib. (n.d.). Google Patents.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Does FFAR4 Agonism have Therapeutic Potential in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Dibrominated Diphenylporphyrins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrominated diphenylporphyrins are a pivotal class of molecules in the fields of photodynamic therapy, catalysis, and materials science. The strategic introduction of bromine atoms onto the diphenylporphyrin scaffold dramatically modulates their electronic, photophysical, and chemical properties. This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize these compounds, focusing on two representative isomers: 5,15-bis(4-bromophenyl)-10,20-diphenylporphyrin, where bromine atoms are on the peripheral phenyl rings, and 2,3-dibromo-5,15-diphenylporphyrin, with bromine atoms directly on the porphyrin core. We will delve into the causality behind experimental choices and present detailed, self-validating protocols for UV-Vis absorption spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document is intended to serve as a practical, field-proven resource for researchers navigating the synthesis and characterization of these versatile macrocycles.

Introduction: The Significance of Bromination

Porphyrins, with their extended π-conjugated system, are renowned for their intense light absorption and photophysical properties.[1] 5,15-Diphenylporphyrin (DPP) serves as a valuable and stable model compound, offering unsubstituted β-pyrrolic and meso-positions for functionalization.[2][3] The introduction of heavy atoms like bromine is a powerful strategy to tune the molecule's properties. This "heavy-atom effect" enhances intersystem crossing from the singlet excited state to the triplet state, which is a critical process for applications like photodynamic therapy (PDT) where the generation of singlet oxygen is desired.

Bromination can occur at two primary locations:

-

β-Pyrrolic Positions: Direct bromination of the porphyrin core significantly perturbs the frontier molecular orbitals, leading to substantial red-shifts in the absorption spectra.[4]

-

meso-Phenyl Positions: Bromination of the peripheral phenyl rings has a more subtle, inductive effect on the electronic structure, offering finer control over the molecule's redox potentials and photophysics.[5]

Understanding the spectroscopic signatures associated with each substitution pattern is paramount for confirming successful synthesis and predicting the functional behavior of the resulting molecule.

Experimental Workflows and Synthesis

The synthesis of dibrominated diphenylporphyrins requires precise control of reaction conditions to achieve the desired isomer.

Synthesis of 5,15-bis(4-bromophenyl)-10,20-diphenylporphyrin

This isomer is typically synthesized via a modified Lindsey condensation, a [2+2] condensation of dipyrromethanes and aldehydes.[6][7]

Protocol: MacDonald-type [2+2] Condensation

-

Dissolve 5-phenyldipyrromethane (1 mmol) and 4-bromobenzaldehyde (1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (60 mL) under an argon atmosphere.

-

Add trifluoroacetic acid (TFA) (0.135 mmol) to the solution and stir at room temperature for 4-6 hours.

-

Monitor the reaction by UV-Vis spectroscopy for the appearance of the porphyrinogen peak.

-

Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 mmol) in toluene (20 mL) and stir for an additional 2 hours to oxidize the porphyrinogen to the porphyrin.

-

Evaporate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Synthesis of 2,3-dibromo-5,15-diphenylporphyrin

This isomer is prepared by the direct bromination of the 5,15-diphenylporphyrin core.

Protocol: Direct β-Pyrrolic Bromination [4]

-

Dissolve 5,15-diphenylporphyrin (1 mmol) in a 1:1 mixture of chloroform (CHCl₃) and carbon tetrachloride (CCl₄).

-

Slowly add liquid bromine (2.2 mmol) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring the progress by UV-Vis spectroscopy for a characteristic red-shift of the Soret and Q-bands.[8]

-

Quench the excess bromine with a 20% aqueous solution of sodium thiosulfate (Na₂S₂O₅).[8]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by recrystallization from a chloroform/hexane mixture.

Workflow Diagram: Synthesis of Dibrominated Diphenylporphyrins

Caption: Comparative workflows for the synthesis of meso- and β-brominated diphenylporphyrins.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary tool for characterizing porphyrins, providing immediate insight into the electronic structure of the macrocycle. Porphyrins exhibit a characteristic spectrum with an intense Soret (or B) band in the near-UV region (~400-430 nm) and several weaker Q-bands in the visible region (500-700 nm).[9]

Causality: The position and intensity of these bands are highly sensitive to substitution on the porphyrin ring.

-

β-Bromination: Direct substitution on the π-system causes a significant bathochromic (red) shift in both the Soret and Q-bands. This is due to the electron-withdrawing nature of the bromine atoms lowering the energy of the LUMO.[4]

-

meso-Phenyl Bromination: The effect is less pronounced, often resulting in minor shifts and slight broadening of the bands, as the electronic perturbation is transmitted inductively through the phenyl groups.

Protocol: UV-Vis Analysis

-

Prepare a stock solution of the porphyrin in a suitable solvent (e.g., chloroform, dichloromethane, or DMF) at a concentration of approximately 10⁻³ M.

-

Dilute the stock solution to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the absorbance of the Soret band is within the linear range of the spectrophotometer (typically < 1.5).

-

Record the spectrum from 350 nm to 750 nm using a quartz cuvette with a 1 cm path length.

-

Use the pure solvent as a blank for baseline correction.

Data Summary: UV-Vis Absorption Maxima (λ_max) in CHCl₃

| Compound | Soret Band (nm) | Q-Bands (nm) |

| 5,15-Diphenylporphyrin | ~418 | ~515, 550, 590, 646 |

| 5,15-bis(4-bromophenyl)-10,20-diphenylporphyrin | ~421 | ~518, 553, 592, 648[10] |

| 2,3-dibromo-5,15-diphenylporphyrin | ~430 | ~525, 565, 600, 655 |

Note: Exact values can vary slightly depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for confirming the precise substitution pattern and assessing the purity of the synthesized porphyrins. The large ring current of the porphyrin macrocycle results in a characteristic chemical shift dispersion.

Causality:

-

β-Protons: These protons are located on the periphery of the ring current and are highly deshielded, appearing far downfield (typically 8.5-9.5 ppm).

-

meso-Protons: Similar to β-protons, these are also deshielded.

-

NH-Protons: The inner N-H protons are located inside the ring current and are strongly shielded, appearing upfield (typically -2 to -4 ppm).[10]

Key Diagnostic Signals:

-

For 2,3-dibromo-5,15-diphenylporphyrin: The disappearance of the signal corresponding to two of the β-protons and the downfield shift of the remaining β-protons confirms successful bromination at the 2 and 3 positions.

-

For 5,15-bis(4-bromophenyl)-10,20-diphenylporphyrin: The phenyl region of the spectrum will show two distinct sets of doublets, characteristic of a para-substituted phenyl ring (A₂B₂ spin system). The protons on the brominated phenyl rings will have different chemical shifts compared to the unsubstituted phenyl rings.

Protocol: ¹H NMR Analysis

-

Dissolve 5-10 mg of the purified porphyrin in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.[5]

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to confirm the proton ratios.

Data Summary: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | 5,15-bis(4-bromophenyl)-10,20-diphenylporphyrin | 2,3-dibromo-5,15-diphenylporphyrin |

| β-H | ~8.8-8.9 (m, 8H) | ~8.7 (d), ~9.1 (d), ~9.3 (s) (6H total) |

| Phenyl-H | ~7.7-7.9 (m), ~8.1-8.2 (m) (18H total) | ~7.7-7.8 (m), ~8.1-8.2 (d) (10H total) |

| NH | ~ -2.8 (s, 2H) | ~ -2.5 (s, 2H) |

Note: 'm' denotes multiplet, 's' singlet, 'd' doublet. Chemical shifts are approximate.

Diagram: Interpreting NMR Shifts

Caption: The porphyrin ring current effect on proton chemical shifts in ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental composition. For brominated compounds, the isotopic pattern is a crucial diagnostic feature.

Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in a characteristic isotopic pattern for any fragment containing bromine.

-

One Bromine Atom: A pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[11]

-

Two Bromine Atoms: A triplet of peaks with an intensity ratio of approximately 1:2:1 (M⁺, M⁺+2, M⁺+4).

Protocol: MS Analysis

-

Use a high-resolution mass spectrometer (e.g., MALDI-TOF or ESI-QTOF) for accurate mass determination.[5][12]

-

For MALDI-TOF, use a suitable matrix such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[5]

-

For ESI, dissolve the sample in a solvent compatible with the ionization source, such as a mixture of dichloromethane and methanol with a small amount of formic acid.[13]

-

Acquire the spectrum in positive ion mode.

-

Analyze the molecular ion region for the characteristic isotopic pattern of dibromination.

Data Summary: Expected Molecular Ion Peaks

| Compound | Formula | Calculated Monoisotopic Mass (M⁺) | Expected Isotopic Pattern (M⁺:M⁺+2:M⁺+4) |

| 5,15-bis(4-bromophenyl)-10,20-diphenylporphyrin | C₄₄H₂₈Br₂N₄ | 770.0688 | ~1:2:1 |

| 2,3-dibromo-5,15-diphenylporphyrin | C₃₂H₂₀Br₂N₄ | 618.0062 | ~1:2:1 |

Conclusion

The spectroscopic characterization of dibrominated diphenylporphyrins is a multi-faceted process where each technique provides a critical piece of the structural puzzle. UV-Vis spectroscopy offers the first indication of successful bromination through characteristic spectral shifts. ¹H NMR confirms the specific isomeric structure and purity by analyzing the unique proton environment created by the porphyrin ring current. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of two bromine atoms through its distinctive isotopic signature. By integrating the data from these core techniques, researchers can proceed with confidence in the structural integrity of their materials, enabling the continued development of advanced porphyrin-based systems for a wide array of scientific applications.

References

-

Structural effects of meso-halogenation on porphyrins. (n.d.). PubMed Central. [Link]

-

UV-Vis spectra in DMF: 1 -the mixture of β-octachlorosubstituted Со(II)... (n.d.). ResearchGate. [Link]

-

Novel and improved syntheses of 5,15-Diphenylprophyrin and its dipyrrolic precursors. (n.d.). ResearchGate. [Link]

-

Figure B1.10: UV-Vis spectrum of meso-tetra(4-bromophenyl)porphyrin... (n.d.). ResearchGate. [Link]

-

Figure B1.12: 1 H NMR spectrum of meso-tetra(4-bromophenyl)porphyrin... (n.d.). ResearchGate. [Link]

-

Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. (2020). MDPI. [Link]

-

Liquid chromatography-tandem mass spectrometry of porphyrins and porphyrinogens in biological materials. (2013). PubMed. [Link]

-

5,15-DIPHENYLPORPHYRIN. (n.d.). Organic Syntheses. [Link]

-

Bromination of Porphyrins. (2020). ResearchGate. [Link]

-

Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. (2014). NIH. [Link]

-

1 H-NMR spectra of the meso protons of 4a ; (a) preparation according... (n.d.). ResearchGate. [Link]

-

SPECTROSCOPY OF PORPHYRINS. (1967). Johns Hopkins University Applied Physics Laboratory. [Link]

-

Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin. (n.d.). International Journal of Current Research and Review. [Link]

-

Novel and Improved Syntheses of 5,15-Diphenylporphyrin and its Dipyrrolic Precursors. (1998). ResearchGate. [Link]

-

Synthesis of meso-substituted dihydro-1,3-oxazinoporphyrins. (2012). NIH. [Link]

-

1 H NMR spectrum of (a) 1 : 1 synthetic mixture of p-H 2 TPP(OH) and... (n.d.). ResearchGate. [Link]

-

UV-vis absorption spectra of pure 0.4 M bromide electrolysis product... (n.d.). ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Tetra(p-bromophenyl)porphyrin. (n.d.). PubChem. [Link]

-

Synthesis of 5,15-Diaryltetrabenzoporphyrins. (2012). NIH. [Link]

-

Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. (2014). ResearchGate. [Link]

-

Efficient preparation of 5,10,15,20-tetrakis(4-bromophenyl)porphyrin. Microwave assisted v/s conventional synthetic method, X-ray and Hirshfeld surface structural analysis. (2020). ResearchGate. [Link]

-

Spectroscopic and photodynamic properties of 5,10,15,20-tetrakis[4-(3-N,N-dimethylaminopropoxy)phenyl]porphyrin and its tetracationic derivative in different media. (2017). ResearchGate. [Link]

-

Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. (2019). ResearchGate. [Link]

Sources

- 1. secjhuapl.edu [secjhuapl.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin – Oriental Journal of Chemistry [orientjchem.org]

- 5. Structural effects of meso-halogenation on porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5,15-Diaryltetrabenzoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of meso-substituted dihydro-1,3-oxazinoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry [mdpi.com]

A Computational Lens on a Versatile Molecule: A Technical Guide to Theoretical Calculations on 5,15-Dibromo-10,20-diphenylporphine

Introduction: The Allure of Modified Porphyrins

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that are fundamental to many biological processes, from the oxygen-carrying capacity of hemoglobin to the light-harvesting functions of chlorophyll.[1] Their unique electronic structure, characterized by an extended π-conjugated system, also makes them highly attractive for a wide range of applications in materials science, including molecular electronics, nonlinear optics (NLO), and catalysis.[2][3] The ability to tune the chemical, physical, and optoelectronic properties of the porphyrin core through peripheral substitutions has spurred extensive research into synthetic derivatives.[2][4]

This guide focuses on a specific, synthetically valuable derivative: 5,15-Dibromo-10,20-diphenylporphine (DBDPP) . The strategic placement of two bromine atoms at the meso positions (5 and 15) and two phenyl groups at the remaining meso positions (10 and 20) creates a molecule with reduced symmetry compared to the highly symmetric tetraphenylporphyrin (TPP). This structural modification not only influences its intrinsic electronic and optical properties but also provides reactive sites for further functionalization via cross-coupling chemistry, making it a versatile building block for more complex molecular architectures.[5]

To fully unlock the potential of DBDPP and its derivatives, a deep understanding of its molecular and electronic structure is paramount. While experimental techniques provide invaluable data, theoretical calculations, particularly those based on quantum mechanics, offer a powerful complementary approach. This guide provides an in-depth look at the core theoretical methods used to study DBDPP, explaining the rationale behind computational choices and detailing the key insights that can be gained.

The Rationale for a Theoretical Approach

Computational chemistry serves as a "virtual laboratory" where the properties of molecules like DBDPP can be predicted and analyzed with high accuracy. This approach is indispensable for several reasons:

-

Elucidation of Structure-Property Relationships: Theoretical models can precisely calculate geometric parameters (bond lengths, angles) and electronic features (molecular orbital energies, charge distributions).[6] This allows researchers to establish clear links between the molecule's three-dimensional structure and its observable properties, such as its color (UV-Vis absorption) and its potential for NLO applications.[2][7]

-

Interpretation of Experimental Spectra: Computational methods can simulate spectroscopic data, such as UV-Vis and Raman spectra.[6] Comparing these simulated spectra with experimental results helps validate the theoretical model and aids in the precise assignment of spectral bands to specific electronic or vibrational transitions.

-